

# Zuranolone vs. Brexanolone: A Comparative Analysis of Efficacy in Postpartum Depression

Author: BenchChem Technical Support Team. Date: December 2025



A deep dive into the clinical data, experimental protocols, and mechanisms of action of two novel neuroactive steroid treatments for postpartum depression (PPD), providing researchers, scientists, and drug development professionals with a comprehensive guide for informed decision-making.

Postpartum depression (PPD) is a significant and often debilitating mood disorder affecting a substantial number of women after childbirth. The recent emergence of two novel neuroactive steroid-based therapies, **Zuranolone** and Brexanolone, has marked a paradigm shift in the management of PPD, offering rapid symptom relief compared to traditional antidepressants. Both drugs are positive allosteric modulators of the y-aminobutyric acid type A (GABA-A) receptor, targeting the underlying neurobiological mechanisms implicated in PPD.[1][2] This guide provides a detailed comparative analysis of the efficacy, safety, and experimental protocols of **Zuranolone** and Brexanolone to support research and development efforts in this critical therapeutic area.

## **Comparative Efficacy**

Clinical trials for both **Zuranolone** and Brexanolone have demonstrated statistically significant improvements in depressive symptoms as measured by the 17-item Hamilton Depression Rating Scale (HAM-D).[3][4]

**Zuranolone**, an oral medication administered once daily for 14 days, was evaluated in the pivotal Phase 3 SKYLARK Study.[3][5] Brexanolone, administered as a 60-hour intravenous







infusion, was assessed in two Phase 3 clinical trials (NCT02942004 and NCT02942017).[4][6]

The primary endpoint in these trials was the change from baseline in the HAM-D total score. **Zuranolone** showed a rapid onset of action, with significant improvement in depressive symptoms observed as early as Day 3.[3][8] In the SKYLARK study, women treated with **Zuranolone** 50 mg showed a mean reduction of -15.6 in HAM-D score at day 15, compared to -11.6 for placebo.[3][9] Brexanolone also demonstrated a rapid reduction in PPD symptoms. In one Phase 3 trial, the mean reduction in HAM-D score at 60 hours was 19.5 points for the 60  $\mu$ g/kg/h group and 17.7 points for the 90  $\mu$ g/kg/h group, compared to 14.0 points for placebo.[4] In a second study with patients who had moderate PPD, the mean reduction in HAM-D score at 60 hours was 14.6 points for the 90  $\mu$ g/kg/h group versus 12.1 points for the placebo group.[4] [10]

Table 1: Comparative Efficacy of **Zuranolone** vs. Brexanolone in PPD



| Efficacy Outcome                           | Zuranolone<br>(SKYLARK Study)                         | Brexanolone<br>(Phase 3 Trials -<br>Severe PPD)        | Brexanolone<br>(Phase 3 Trials -<br>Moderate PPD) |
|--------------------------------------------|-------------------------------------------------------|--------------------------------------------------------|---------------------------------------------------|
| Primary Endpoint                           | Change from baseline<br>in HAM-D score at<br>Day 15   | Change from baseline in HAM-D score at 60 hours        | Change from baseline in HAM-D score at 60 hours   |
| Mean Change from Baseline (Drug)           | -15.6[3][9]                                           | -17.7 (90 μg/kg/h),<br>-19.5 (60 μg/kg/h)[4]           | -14.6 (90 μg/kg/h)[4]<br>[10]                     |
| Mean Change from Baseline (Placebo)        | -11.6[3][9]                                           | -14.0[4]                                               | -12.1[4][10]                                      |
| Mean Difference vs. Placebo (p-value)      | -4.0 (p=0.0007)[3]                                    | -3.7 (p=0.0252), -5.5 (p=0.0013)[4]                    | -2.5 (p=0.0160)[4]                                |
| Response Rate<br>(≥50% HAM-D<br>reduction) | 57.0% at Day 15[11]                                   | 74% at 60 hours[12]                                    | Not explicitly reported in the same format        |
| Remission Rate<br>(HAM-D ≤7)               | 26.9% at Day 15[11]                                   | 50% at 60 hours[12]                                    | Not explicitly reported in the same format        |
| CGI-S/I Improvement                        | Significant improvement in CGI-S at Day 15 (p=0.0052) | Significant<br>improvement in CGI-I<br>at 60 hours[12] | Not explicitly reported in the same format        |

# **Experimental Protocols**

# **Zuranolone: The SKYLARK Study (NCT04442503)**

The SKYLARK Study was a Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **Zuranolone** in women with severe PPD.[3][5] [13]

 Patient Population: Adult women (18-45 years) with severe PPD, defined by a HAM-D total score of ≥26 at baseline.[3][14]



- Randomization: Patients were randomized in a 1:1 ratio to receive either Zuranolone 50 mg or a matching placebo.[3]
- Treatment Regimen: **Zuranolone** 50 mg or placebo was administered orally once daily in the evening with a fat-containing meal for 14 days.[5][13]
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the 17item HAM-D total score at Day 15.[3][5]
- Secondary Endpoints: Key secondary endpoints included the change from baseline in HAM-D score at Days 3, 28, and 45, and the change from baseline in the Clinical Global Impression Severity (CGI-S) score at Day 15.[3][14]
- Follow-up: Patients were followed for a total of 45 days.[3]



Click to download full resolution via product page

SKYLARK Study Experimental Workflow

# Brexanolone: Phase 3 Trials (NCT02942004 & NCT02942017)

Two Phase 3, multicenter, randomized, double-blind, placebo-controlled trials were conducted to assess the efficacy and safety of Brexanolone for the treatment of moderate to severe PPD. [4][7]



- Patient Population: Women aged 18-45 years, who were ≤6 months postpartum and had a
  qualifying HAM-D score (≥26 for severe PPD in study 1; 20-25 for moderate PPD in study 2).
   [4][7]
- Randomization: In the severe PPD study, patients were randomized 1:1:1 to receive Brexanolone 90 μg/kg/h, Brexanolone 60 μg/kg/h, or placebo.[4][7] In the moderate PPD study, patients were randomized 1:1 to receive Brexanolone 90 μg/kg/h or placebo.[4][7]
- Treatment Regimen: A single, continuous intravenous infusion of Brexanolone or placebo
  was administered over 60 hours.[4][7][15] The infusion rate was titrated up and then down
  over the 60-hour period.[15]
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the 17item HAM-D total score at 60 hours.[4][7]
- Follow-up: Patients were followed up until Day 30.[4][7]



Click to download full resolution via product page

Brexanolone Phase 3 Trial Workflow

# Mechanism of Action: GABAA Receptor Modulation



Both **Zuranolone** and Brexanolone are neuroactive steroids that act as positive allosteric modulators of GABAA receptors.[1][16][17] Their mechanism is thought to involve the restoration of GABAergic signaling, which is dysregulated in PPD due to fluctuations in allopregnanolone levels.[18][19] By enhancing the inhibitory effects of GABA, these drugs help to rebalance neural circuits involved in mood regulation.[16][17]

**Zuranolone** and Brexanolone modulate both synaptic and extrasynaptic GABAA receptors.[1] [19][20] This dual action is distinct from benzodiazepines, which primarily target synaptic receptors.[21] The modulation of extrasynaptic receptors is believed to contribute to the rapid and sustained antidepressant effects observed with these agents.[20]



Click to download full resolution via product page

Mechanism of Action at the GABAA Receptor

# **Pharmacokinetics and Safety Profile**

A key differentiator between **Zuranolone** and Brexanolone is their pharmacokinetic profiles and routes of administration. **Zuranolone**'s oral bioavailability allows for at-home administration over a 14-day course, which may be a significant advantage for new mothers.[22] In contrast, Brexanolone requires a 60-hour continuous intravenous infusion in a monitored healthcare setting.[1][22]

Both drugs are generally well-tolerated. The most common adverse events associated with **Zuranolone** in the SKYLARK study were somnolence, dizziness, and sedation.[9][23] For Brexanolone, the most common side effects include headache, dizziness, and somnolence.[2] Serious adverse events were rare in the clinical trials for both medications.[4]



Table 2: Pharmacokinetic and Safety Profile

| Feature                 | Zuranolone                                                               | Brexanolone                                                                     |
|-------------------------|--------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Route of Administration | Oral (once daily)[1]                                                     | Intravenous (60-hour infusion)                                                  |
| Treatment Duration      | 14 days[1]                                                               | 60 hours[1]                                                                     |
| Setting                 | At-home[22]                                                              | Monitored healthcare facility[22]                                               |
| Common Adverse Events   | Somnolence, dizziness,<br>sedation, headache, diarrhea,<br>nausea[3][23] | Headache, dizziness, somnolence[2]                                              |
| Serious Adverse Events  | Rare in clinical trials[9]                                               | Rare, but included altered state of consciousness and syncope in one patient[4] |

### Conclusion

**Zuranolone** and Brexanolone represent significant advancements in the pharmacological treatment of PPD, offering rapid and robust antidepressant effects through their novel mechanism of action as positive allosteric modulators of GABAA receptors. While both drugs have demonstrated comparable efficacy in reducing depressive symptoms, their distinct routes of administration and pharmacokinetic profiles present different considerations for clinical practice and patient preference. **Zuranolone**'s oral formulation and shorter treatment course may offer greater convenience and accessibility. The detailed experimental data and protocols presented in this guide provide a foundation for further research and development aimed at optimizing treatment strategies for women suffering from postpartum depression.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. How do brexanolone and zuranolone compare in patients with postpartum depression? |
   Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sage Therapeutics and Biogen Announce that the Phase 3 SKYLARK Study of Zuranolone in Postpartum Depression Met its Primary and All Key Secondary Endpoints | Biogen [investors.biogen.com]
- 4. Brexanolone injection in post-partum depression: two multicentre, double-blind, randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 8. womensmentalhealth.org [womensmentalhealth.org]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. womensmentalhealth.org [womensmentalhealth.org]
- 11. ACOG ACSM 2024 [acsm2024.eventscribe.net]
- 12. Brexanolone in Postpartum Depression: Post Hoc Analyses to Help Inform Clinical Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investor Relations Supernus [supernus.com]
- 14. medical.sagerx.com [medical.sagerx.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. What is the mechanism of Zuranolone? [synapse.patsnap.com]
- 17. What is the mechanism of Brexanolone? [synapse.patsnap.com]
- 18. jchr.org [jchr.org]
- 19. Mechanism of Action | ZURZUVAE® (zuranolone) C-IV [zurzuvaehcp.com]
- 20. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 21. Zuranolone for the Treatment of Postpartum Depression PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]



- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Zuranolone vs. Brexanolone: A Comparative Analysis of Efficacy in Postpartum Depression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1405386#comparative-efficacy-of-zuranolone-vs-brexanolone-for-ppd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com